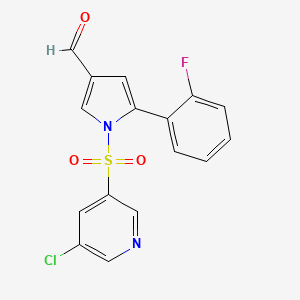
1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chloropyridinyl sulfonyl group and a fluorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chloropyridinyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a chloropyridinyl sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the pyrrole ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The molecular pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-((5-Bromopyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-chlorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both chloropyridinyl and fluorophenyl groups makes it distinct from other similar compounds, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C16H10ClFN2O3S |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-3-yl)sulfonyl-5-(2-fluorophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H10ClFN2O3S/c17-12-6-13(8-19-7-12)24(22,23)20-9-11(10-21)5-16(20)14-3-1-2-4-15(14)18/h1-10H |
Clave InChI |
XMFWDPXFQFPROV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CC(=CN=C3)Cl)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


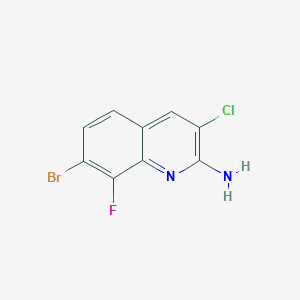

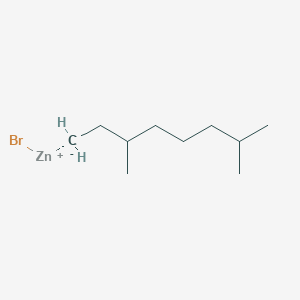
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
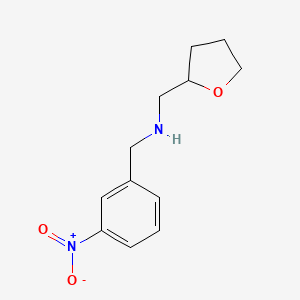
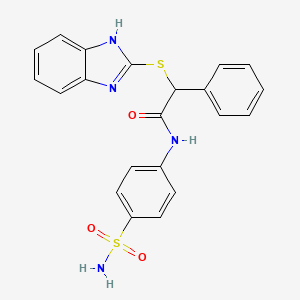
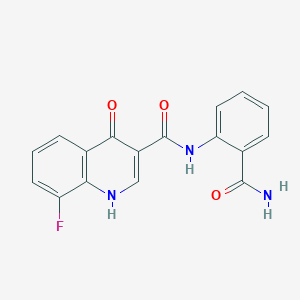
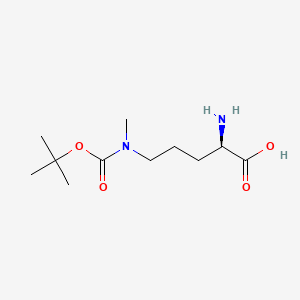
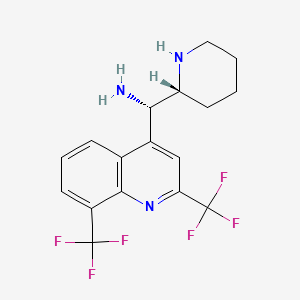
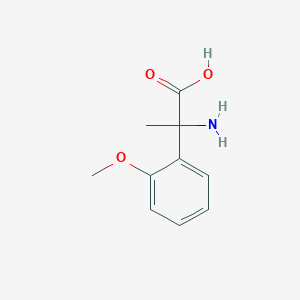
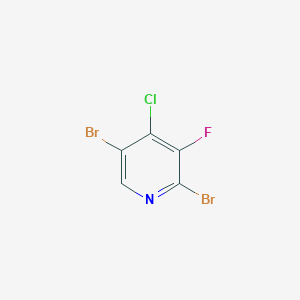
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
